molecular formula C6H7BrN2S B13983391 5-Bromo-2-(methylthio)pyridin-3-amine

5-Bromo-2-(methylthio)pyridin-3-amine

Cat. No.: B13983391
M. Wt: 219.10 g/mol
InChI Key: FTCRQFOWUPVTHA-UHFFFAOYSA-N
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Description

5-Bromo-2-(methylthio)pyridin-3-amine: is an organic compound with the molecular formula C6H7BrN2S It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(methylthio)pyridin-3-amine can be achieved through several methods. One common approach involves the bromination of 2-(methylthio)pyridin-3-amine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetonitrile or dichloromethane and is carried out at a temperature range of 0-25°C to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters, minimizing the risk of side reactions and maximizing efficiency .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(methylthio)pyridin-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, water), and catalysts (e.g., palladium, copper).

    Oxidation Reactions: Oxidizing agents (e.g., hydrogen peroxide, m-chloroperbenzoic acid), solvents (e.g., dichloromethane, acetonitrile).

    Coupling Reactions: Arylboronic acids, palladium catalysts, bases (e.g., potassium carbonate), solvents (e.g., toluene, ethanol).

Major Products Formed:

Scientific Research Applications

Chemistry: 5-Bromo-2-(methylthio)pyridin-3-amine is used as a building block in organic synthesis for the preparation of more complex molecules. Its reactivity makes it suitable for various functionalization reactions .

Biology: In biological research, this compound can be used to synthesize bioactive molecules that may serve as potential drug candidates. Its derivatives have shown promise in preliminary studies for their antimicrobial and anticancer properties .

Medicine: The compound and its derivatives are being investigated for their potential therapeutic applications. They may act as inhibitors of specific enzymes or receptors involved in disease pathways .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to enhance their properties or used as a precursor for the synthesis of advanced materials .

Mechanism of Action

The mechanism of action of 5-Bromo-2-(methylthio)pyridin-3-amine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, inhibiting their activity and modulating biological pathways. The bromine and methylthio groups play a crucial role in its binding affinity and selectivity towards these targets .

Comparison with Similar Compounds

  • 5-Bromo-2-methylpyridin-3-amine
  • 2-Amino-5-bromo-3-methylpyridine
  • 5-Bromo-2-methoxypyridin-3-amine

Comparison: While these compounds share structural similarities, 5-Bromo-2-(methylthio)pyridin-3-amine is unique due to the presence of the methylthio group. This functional group imparts distinct chemical reactivity and biological activity, making it a valuable compound for specific applications .

Properties

Molecular Formula

C6H7BrN2S

Molecular Weight

219.10 g/mol

IUPAC Name

5-bromo-2-methylsulfanylpyridin-3-amine

InChI

InChI=1S/C6H7BrN2S/c1-10-6-5(8)2-4(7)3-9-6/h2-3H,8H2,1H3

InChI Key

FTCRQFOWUPVTHA-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=C(C=N1)Br)N

Origin of Product

United States

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